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molecular formula C11H18O B8697664 2,2,3,6-Tetramethylcyclohex-3-ene-1-carbaldehyde CAS No. 102878-62-6

2,2,3,6-Tetramethylcyclohex-3-ene-1-carbaldehyde

Cat. No. B8697664
M. Wt: 166.26 g/mol
InChI Key: MKTYLZIZIWITKK-UHFFFAOYSA-N
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Patent
US05118865

Procedure details

Prepared according to the method described, starting from 15.0 g (70 mmol) of PCC in 150 ml of CH2Cl2 and 8.38 g (50 mmol) of cis-2,2,3,6-tetramethyl-3-cyclohexene-1-methanol, obtained as in example 3b., in 50 ml of CH2Cl2. After stirring for 1 h, the reaction mixture was treated as described above to yield 6.77 g of the desired aldehyde in the form of a yellow oil (2 isomers, cis/trans~9:1).
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
cis-2,2,3,6-tetramethyl-3-cyclohexene-1-methanol
Quantity
8.38 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[CH3:12][C:13]1([CH3:23])[C:18]([CH3:19])=[CH:17][CH2:16][C@H:15]([CH3:20])[C@@H:14]1[CH2:21][OH:22]>C(Cl)Cl>[CH3:23][C:13]1([CH3:12])[C:18]([CH3:19])=[CH:17][CH2:16][CH:15]([CH3:20])[CH:14]1[CH:21]=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Two
Name
cis-2,2,3,6-tetramethyl-3-cyclohexene-1-methanol
Quantity
8.38 g
Type
reactant
Smiles
CC1([C@H]([C@H](CC=C1C)C)CO)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
obtained as in example 3b
ADDITION
Type
ADDITION
Details
the reaction mixture was treated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C(C(CC=C1C)C)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.77 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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